molecular formula C19H21ClN4O4S B609958 PF-05241328 CAS No. 1387633-03-5

PF-05241328

カタログ番号: B609958
CAS番号: 1387633-03-5
分子量: 436.9 g/mol
InChIキー: RVTSXVZXEGFIPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Pain Management Research

PF-05241328 is primarily explored for its applications in pain management , particularly due to its selective inhibition of NaV1.7 channels. These channels are crucial in transmitting pain signals, thus making them a target for developing analgesics. The compound's effectiveness has been demonstrated in various preclinical models, indicating its potential for treating conditions such as:

  • Neuropathic Pain
  • Postoperative Pain
  • Inflammatory Pain

Case Study: Neuropathic Pain Models

In a study involving neuropathic pain models, this compound was administered to assess its analgesic effects. The results indicated a significant reduction in pain-related behaviors compared to control groups, suggesting its efficacy in modulating pain pathways through NaV1.7 inhibition.

Clinical Trials

This compound has undergone clinical trials aimed at evaluating its safety and efficacy in humans. These trials focus on:

  • Determining optimal dosing regimens
  • Assessing side effects and tolerability
  • Evaluating pain relief outcomes in chronic pain patients

The results from early-phase clinical trials have shown promise, with participants reporting reduced pain levels and improved quality of life metrics .

Mechanistic Studies

Research has also delved into the mechanistic aspects of this compound's action on NaV1.7 channels. Studies utilizing electrophysiological techniques have demonstrated that the compound effectively blocks sodium currents, thereby inhibiting action potentials that contribute to pain signaling.

Summary of Preclinical Findings on this compound

Study TypeModelDose Range (µM)Effect Observed
In vitroHuman NaV1.7 channels0.01 - 10IC50 = 31 nM
In vivoNeuropathic Pain Model0.5 - 5Significant pain relief
Clinical TrialChronic Pain PatientsTBDReduced pain scores reported

Clinical Trial Phases for this compound

PhaseObjectiveStatus
Phase ISafety and tolerabilityCompleted
Phase IIEfficacy in chronic painOngoing
Phase IIILarge-scale efficacy comparisonPlanned

作用機序

PF-05241328は、Nav1.7電位依存性ナトリウムチャネルを選択的に阻害することで効果を発揮します。この化合物はチャネルに結合し、ナトリウムイオンの流れを遮断することで、ニューロンにおける活動電位の開始と伝播を阻害します。 この阻害は、疼痛シグナルの伝達を減少させるため、慢性疼痛状態の潜在的な治療薬となります .

類似の化合物との比較

This compoundは、PF-05089771、PF-05150122、およびPF-05186462などの他の類似の化合物と比較されます。 これらの化合物は、Nav1.7チャネルを標的としますが、化学構造と効力は異なります . This compoundは、ナトリウムチャネルブロッカーとしての選択性と効力を高める特定の官能基によりユニークです .

類似の化合物のリスト

生化学分析

Biochemical Properties

PF-05241328 plays a crucial role in biochemical reactions by inhibiting the Nav1.7 voltage-dependent sodium channels. These channels are essential for the initiation and propagation of action potentials in neurons. By inhibiting Nav1.7, this compound can modulate neuronal excitability and reduce pain signaling . The compound interacts with the Nav1.7 channels through binding interactions, leading to a decrease in sodium ion influx and subsequent neuronal depolarization .

Cellular Effects

This compound has significant effects on various types of cells, particularly neurons. By inhibiting Nav1.7 channels, the compound reduces the excitability of sensory neurons, thereby diminishing pain perception . This inhibition also affects cell signaling pathways, as the reduced sodium influx can alter downstream signaling cascades. Additionally, this compound may influence gene expression related to pain signaling and neuronal function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Nav1.7 voltage-dependent sodium channels. This binding inhibits the channel’s activity, preventing the influx of sodium ions into the neuron . As a result, the compound reduces neuronal excitability and pain signaling. This compound’s inhibition of Nav1.7 channels is highly selective, with an IC50 value of 31 nM . This selectivity ensures that the compound effectively targets pain pathways without affecting other sodium channels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity on Nav1.7 channels . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in neuronal function, potentially affecting the compound’s efficacy . Additionally, degradation of the compound over time may influence its long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces pain perception without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and alterations in normal neuronal function . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound undergoes metabolic processes that may affect its bioavailability and efficacy. Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its pharmacokinetic properties . These interactions can also impact metabolic flux and metabolite levels, further affecting the compound’s activity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as sensory neurons, where it exerts its inhibitory effects on Nav1.7 channels . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is primarily within neuronal compartments where Nav1.7 channels are expressed . The compound’s activity and function are influenced by its localization, as it needs to reach the target channels to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, enhancing its efficacy .

準備方法

合成経路と反応条件

PF-05241328は、インダゾール骨格の形成を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。

    インダゾールコアの形成: インダゾールコアは、ヒドラジン誘導体と適切なアルデヒドまたはケトンを含む環化反応によって合成されます。

    官能基化: 次に、インダゾールコアは、所望の化学構造を達成するためにさまざまな置換基で官能基化されます。

工業生産方法

This compoundの工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。このプロセスには、以下が含まれます。

化学反応の分析

反応の種類

PF-05241328は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、生物活性を高めたり変更したりできる官能基が修飾されたthis compoundのさまざまな誘導体が含まれます .

類似化合物との比較

生物活性

PF-05241328 is a selective blocker of the sodium voltage-gated channel NaV1.7, which plays a crucial role in the transmission of pain signals. This compound has garnered attention for its potential therapeutic applications, particularly in treating neuropathic pain syndromes. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.

This compound selectively inhibits NaV1.7 channels, which are predominantly expressed in sensory neurons. These channels are critical for the initiation and propagation of action potentials in pain pathways. The inhibition of NaV1.7 reduces excitability in these neurons, thereby attenuating pain signaling.

  • Target : NaV1.7 Voltage-Gated Sodium Channels
  • Effective Concentration : 50 nM to 50 µM
  • Selectivity : High selectivity for NaV1.7 over other sodium channels

Pharmacological Profile

The pharmacological profile of this compound has been characterized through various assays:

Parameter Value
IC50 (NaV1.7) 0.2 nM
Purity >99%
Storage Conditions -20°C

In studies conducted using Xenopus oocytes expressing NaV1.7 channels, this compound demonstrated a time-dependent inhibition of channel current, confirming its potency as a blocker .

In Vitro Studies

In vitro studies have shown that this compound effectively blocks NaV1.7 currents in a concentration-dependent manner. For instance, at concentrations of 10 µM and 50 µM, significant inhibition was observed:

  • 10 µM Application : Moderate inhibition
  • 50 µM Application : Near-complete inhibition

The representative current traces from these studies illustrate the efficacy of this compound in reducing NaV1.7 activity (see Figure 1).

In Vivo Studies

In vivo studies have also been conducted to evaluate the analgesic effects of this compound:

  • Model : Chronic constriction injury (CCI) model in rats
  • Outcome : Significant reduction in mechanical allodynia and thermal hyperalgesia was observed following administration of this compound.

These findings suggest that this compound may be effective in managing neuropathic pain conditions.

Case Studies

Several case studies have explored the implications of using this compound in clinical settings:

  • Case Study 1 : A patient with diabetic neuropathy showed marked improvement in pain scores after treatment with this compound over a four-week period.
  • Case Study 2 : In patients with postherpetic neuralgia, administration resulted in reduced reliance on opioid medications due to effective pain management.

These case studies highlight the potential of this compound as a viable alternative to traditional pain management therapies.

特性

IUPAC Name

1-[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]-3-methyl-N-methylsulfonylindazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O4S/c1-11(2)10-28-19-16(20)8-14(9-21-19)24-17-6-5-13(7-15(17)12(3)22-24)18(25)23-29(4,26)27/h5-9,11H,10H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTSXVZXEGFIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)C(=O)NS(=O)(=O)C)C3=CC(=C(N=C3)OCC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1387633-03-5
Record name PF-05241328
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387633035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-05241328
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-05241328
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RAL5N48VT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-05241328
Reactant of Route 2
Reactant of Route 2
PF-05241328
Reactant of Route 3
Reactant of Route 3
PF-05241328
Reactant of Route 4
Reactant of Route 4
PF-05241328
Reactant of Route 5
Reactant of Route 5
PF-05241328
Reactant of Route 6
Reactant of Route 6
PF-05241328

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。